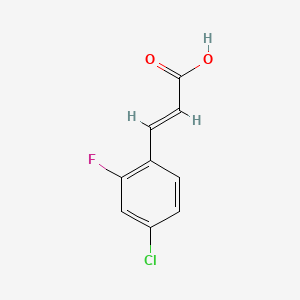

4-Chloro-2-fluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLPOWWRHAOKMT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230994 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-55-3, 202982-65-8 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-fluorocinnamic acid, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic characterization of 4-Chloro-2-fluorocinnamic acid

An In-Depth Technical Guide to the Spectroscopic and Computational Characterization of 4-Chloro-2-fluorocinnamic Acid

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The specific functionalization of the phenyl ring dramatically alters the molecule's electronic properties, steric profile, and, consequently, its pharmacological and material characteristics. This compound (4,2-CFCA), with its unique substitution pattern of electron-withdrawing halogen atoms at strategic positions, presents a compelling case for detailed characterization. The interplay between the chloro and fluoro substituents influences the acidity of the carboxylic acid, the reactivity of the acrylic double bond, and the overall molecular polarity.

This guide provides a comprehensive framework for the spectroscopic and computational characterization of this compound. It is designed for researchers in drug development and materials science, offering not just protocols, but the underlying scientific rationale for each step. We will proceed from fundamental vibrational analysis (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) to electronic properties via UV-Vis spectroscopy, culminating in a powerful validation and predictive framework using Density Functional Theory (DFT) calculations.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy is indispensable for identifying functional groups and understanding the molecular structure. We employ both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy because they are complementary. IR activity depends on a change in the dipole moment during a vibration, while Raman activity depends on a change in polarizability.

Expert Rationale for Experimental Choices

The sample is analyzed in its solid state to eliminate solvent effects, providing a clear fingerprint of the molecule's intrinsic vibrational modes. FT-Raman is particularly useful for analyzing the C=C double bond and aromatic ring vibrations, which often yield strong Raman signals, while FT-IR is excellent for identifying polar functional groups like C=O and O-H.

Experimental Protocol: FT-IR and FT-Raman

-

Sample Preparation: The 4,2-CFCA sample (96% purity) is used directly without further purification.[2] For FT-IR, a small amount of the sample is intimately mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For FT-Raman, the crystalline powder is packed into a sample holder.

-

Instrumentation:

-

FT-IR: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[3]

-

FT-Raman: An Nd:YAG laser operating at 1064 nm is used as the excitation source to minimize fluorescence.

-

-

Data Acquisition:

-

Spectra are recorded at room temperature.

-

FT-IR Range: 4000–400 cm⁻¹.

-

FT-Raman Range: 4000–100 cm⁻¹.

-

A resolution of 4 cm⁻¹ is standard for both techniques. Multiple scans (e.g., 64) are co-added to improve the signal-to-noise ratio.

-

Data Presentation: Vibrational Mode Assignments

The interpretation of vibrational spectra is greatly enhanced by comparison with computational data. The following table presents the expected key vibrational modes for 4,2-CFCA. Researchers should populate the "Experimental Frequency" column with their own data to validate the theoretical assignments.

| Vibrational Mode Description | Expected Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Technique (IR/Raman) |

| O-H Stretch (Carboxylic Acid Dimer) | ~2500-3300 (broad) | IR | |

| C-H Stretch (Aromatic) | ~3050-3100 | IR, Raman | |

| C-H Stretch (Vinyl) | ~3020-3080 | IR, Raman | |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 | IR (strong), Raman (med) | |

| C=C Stretch (Alkene) | ~1625-1645 | Raman (strong), IR (med) | |

| C=C Stretch (Aromatic Ring) | ~1580-1610, ~1450-1500 | Raman (strong), IR (med) | |

| O-H Bend (In-plane) | ~1400-1440 | IR | |

| C-O Stretch (Carboxylic Acid) | ~1280-1320 | IR | |

| C-F Stretch | ~1200-1250 | IR (strong) | |

| C-Cl Stretch | ~700-750 | IR, Raman |

Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.[4]

Visualization: Vibrational Analysis Workflow

References

Physical and chemical properties of 4-Chloro-2-fluorocinnamic acid

An In-depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a halogenated derivative of cinnamic acid. This compound serves as a critical intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic properties that influence its reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and field-proven insights into the characterization and application of this versatile compound.

Introduction and Strategic Importance

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] The strategic functionalization of the core cinnamic acid structure allows for the fine-tuning of these biological efficacies.[2] this compound emerges as a compound of significant interest due to the synergistic effects of its halogen substituents.

The presence of a chlorine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring modifies the molecule's lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial in drug design, where enhancing a molecule's ability to cross biological membranes and resist metabolic degradation can lead to improved therapeutic agents.[1] Consequently, this compound is a valuable precursor for developing targeted therapies, particularly in oncology and inflammatory diseases, as well as for creating advanced agrochemicals like herbicides and pesticides.[1]

Chemical Structure and Isomerism

The structure of this compound consists of a phenyl ring substituted with chlorine and fluorine atoms, attached to an acrylic acid moiety.

-

IUPAC Name: (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid

-

Synonyms: 3-(4-Chloro-2-fluorophenyl)acrylic acid[1]

-

Isomerism: The double bond in the acrylic acid side chain gives rise to E/Z (trans/cis) isomerism. The trans isomer, designated as (E), is the thermodynamically more stable and predominantly available form. This guide focuses on the properties of the predominantly trans isomer.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis, formulation, and biological screening. The data presented below has been consolidated from various chemical suppliers and databases.

Summary of Key Properties

| Property | Value | Source(s) |

| CAS Number | 202982-65-8 / 312693-55-3 | [1] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 213 - 217 °C | [1] |

| Boiling Point | 316.4 ± 27.0 °C (Predicted) | [5] |

| Purity | ≥ 96-97% | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [6] |

| pKa | 4.43 ± 0.10 (Predicted for 4-fluorocinnamic acid) | [6] |

In-Depth Analysis of Properties

-

Melting Point: The high melting point of 213-217 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions from the C-Cl and C-F bonds.[1] This thermal stability is advantageous for applications requiring durable materials.[1]

-

Solubility: As is typical for substituted cinnamic acids, the compound exhibits poor solubility in water but dissolves readily in common organic solvents.[6] This characteristic is a direct consequence of its predominantly hydrophobic molecular structure, despite the polar carboxylic acid group. For experimental work, particularly NMR spectroscopy and biological assays, Dimethyl Sulfoxide (DMSO) is an excellent solvent choice.

-

pKa: While experimental data for the specific title compound is scarce, the predicted pKa of the structurally similar 4-fluorocinnamic acid is around 4.43.[6] The acidic nature is conferred by the carboxylic acid group. The electron-withdrawing effects of the halogen substituents would slightly increase the acidity (lower the pKa) compared to unsubstituted cinnamic acid by stabilizing the carboxylate anion.

Chemical Profile and Reactivity

The reactivity of this compound is governed by its three primary functional regions: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring.

Synthesis Pathway

The most common laboratory and industrial synthesis route for cinnamic acid derivatives is the Knoevenagel condensation . This method involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a mild base, such as pyridine or piperidine.

Key Reactions

-

Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (reaction with amines, often using coupling agents like DCC) to produce a wide array of derivatives.[4][7] Modifying this group is a common strategy to alter the compound's pharmacokinetic properties.

-

Alkene Double Bond Reactions: The conjugated double bond can participate in addition reactions, although it is less reactive than an isolated double bond due to resonance stabilization with the phenyl ring and carbonyl group. It can also undergo [2+2] photodimerization reactions upon exposure to UV light, a characteristic feature of cinnamic acids in the solid state.[8]

-

Aromatic Ring Reactions: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens and the acrylic acid side chain.

Experimental Protocols for Characterization

A robust characterization workflow is essential to confirm the identity, purity, and structure of this compound. This process is self-validating, as the data from orthogonal techniques (e.g., spectroscopy and physical properties) must be consistent with one another and with established literature values.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range that matches the literature value suggests a high-purity sample, while a broad or depressed melting range indicates the presence of impurities.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline powder into a capillary tube, sealed at one end.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point (213 °C).

-

Fine Measurement: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Validation: Compare the observed range with the literature value (213-217 °C).[1]

Protocol: Spectroscopic Analysis

Spectroscopic methods provide unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR shows the different types of carbon atoms.

-

Methodology:

-

Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet typically above 12 ppm.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-8.0 ppm. The coupling patterns will be influenced by both the chloro and fluoro substituents.

-

Alkene Protons (-CH=CH-): Two doublets, one around 6.5 ppm and the other around 7.6 ppm. The large coupling constant (J ≈ 16 Hz) between them confirms the trans configuration.

-

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Methodology:

-

Prepare a sample, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Key Absorption Bands:

-

-

Mass Spectrometry (MS):

-

Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

-

Methodology:

-

Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water).

-

Analyze using an instrument with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

-

Expected Results:

-

The molecular ion peak [M-H]⁻ in negative ion mode should be observed at m/z ≈ 199.00, considering the most abundant isotopes (³⁵Cl).

-

A characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) will be present for the molecular ion and any chlorine-containing fragments.

-

-

Safety and Handling

This compound is classified as an irritant.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust. Use a dust mask if necessary.

-

Store in a tightly sealed container in a cool, dry place.[6]

-

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chlorocinnamic acid | CAS:1615-02-7 | Manufacturer ChemFaces [chemfaces.com]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid for Advanced Research

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-2-fluorocinnamic acid. It moves beyond basic data to provide insights into its synthesis, applications, and practical experimental considerations, grounded in established scientific principles.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for their versatile chemical reactivity and biological significance. The presence of both chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules.

Key Identifiers and Data

The compound is registered under at least two CAS numbers, which may denote different suppliers or isomeric purities. For research and procurement, it is crucial to verify the specific CAS number with the supplier's documentation.

| Property | Data | Source(s) |

| Molecular Weight | 200.59 g/mol | [1][2] |

| Molecular Formula | C₉H₆ClFO₂ | [1][2] |

| CAS Number | 312693-55-3 (predominantly trans) | [3][4] |

| 202982-65-8 | [1][2][5] | |

| IUPAC Name | 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |

| Synonyms | 3-(4-Chloro-2-fluorophenyl)acrylic acid | [1] |

| MDL Number | MFCD00143287 | [1][2] |

Physicochemical Characteristics

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Data | Source(s) |

| Appearance | White to almost white or yellow solid, powder, or crystal | [1][3] |

| Melting Point | 213-217 °C | [1] |

| Purity | ≥96-97% (typically by GC) | [1][2][3] |

| Storage | Store at room temperature | [1] |

Part 2: Synthesis Pathway and Mechanistic Considerations

While specific, scaled-up industrial synthesis routes for this compound are proprietary, its structure lends itself to established synthetic organic chemistry methods. A common and analogous approach for cinnamic acids involves the condensation of an aromatic aldehyde with a carboxylic acid or its derivative.

A plausible synthesis route can be adapted from methods used for similar structures, such as the reaction between an aromatic aldehyde and an aliphatic carboxylic acid in the presence of a catalyst like boron tribromide.[6] The mechanism for this type of reaction involves the formation of a reactive mixed anhydride intermediate.[6]

-

Intermediate Formation : The aliphatic carboxylic acid (e.g., acetic acid) reacts with the boron catalyst to form a triacyl borate. This intermediate is chemically analogous to a mixed anhydride.[6]

-

Reactive Intermediate Generation : In the presence of a base, the triacyl borate generates a more reactive species.

-

Condensation : This reactive intermediate then undergoes a condensation reaction with the corresponding aromatic aldehyde (in this case, 4-chloro-2-fluorobenzaldehyde) to yield the final cinnamic acid product.[6]

Caption: Generalized synthesis pathway for this compound.

Part 3: Applications in Drug Development and Material Science

The true value of this compound lies in its utility as a versatile building block for creating more complex, high-value molecules.

Core Application Areas

-

Pharmaceutical Development : It serves as a key intermediate in synthesizing novel therapeutic agents. Researchers have identified its potential in developing anti-inflammatory and anti-cancer compounds, where the specific halogenation pattern can influence biological activity and metabolic stability.[1]

-

Agrochemicals : The compound is used to create advanced crop protection formulations. Its halogenated structure can contribute to enhanced biological activity, making it a valuable precursor for effective herbicides and pesticides.[1]

-

Material Science : It is incorporated into the development of advanced polymers and coatings to enhance thermal stability and mechanical properties, which is particularly beneficial for industries requiring highly durable materials.[1]

-

Analytical Chemistry : In laboratory settings, it is employed as a standard reference material for chromatographic techniques like GC/MS, enabling the accurate quantification of structurally similar compounds in complex mixtures.[1][7]

Caption: Key application domains for this compound.

Part 4: Exemplary Experimental Protocol: Ester Synthesis

To illustrate its practical use, this section details a generalized protocol for the synthesis of an ester derivative, a common step in drug discovery to modify a lead compound's properties. This protocol is adapted from established methods for the esterification of the related 4-chlorocinnamic acid.[8] The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a methyl ester of this compound.

Materials:

-

This compound

-

Methanol (or other desired alcohol), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Ethyl acetate

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup :

-

To a solution of this compound (1 equivalent) in 20 mL of anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL) while stirring.

-

Causality: Methanol acts as both the solvent and the reactant. Anhydrous conditions are preferred to prevent the reverse hydrolysis reaction. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

-

Reflux :

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with magnetic stirring for 3-24 hours.

-

Causality: Heating the reaction increases the rate of reaction. Refluxing prevents the loss of volatile solvent and reactant (methanol) by condensing the vapors and returning them to the reaction flask.

-

-

Monitoring :

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

-

Causality: TLC allows for the visualization of the consumption of the starting material (the acid) and the formation of the product (the ester), which will have a different retention factor (Rf). This prevents premature or unnecessarily long reaction times.

-

-

Work-up and Extraction :

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Add 15 mL of distilled water to the concentrated mixture.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 10 mL).

-

Causality: The rotary evaporator efficiently removes excess methanol. The addition of water helps to dissolve the sulfuric acid and other water-soluble impurities. Ethyl acetate is an organic solvent, immiscible with water, into which the desired non-polar ester product will preferentially dissolve, separating it from aqueous impurities. Repeating the extraction three times ensures maximum product recovery.

-

-

Washing and Drying :

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize remaining acid), distilled water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The bicarbonate wash removes any unreacted carboxylic acid and the sulfuric acid catalyst. The brine wash helps to remove residual water from the organic layer. Anhydrous MgSO₄ is a drying agent that removes the final traces of water.

-

-

Isolation :

-

Filter off the drying agent and evaporate the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude ester product.

-

Causality: This final evaporation step removes the extraction solvent, leaving behind the non-volatile ester product. Further purification, if necessary, can be achieved via recrystallization or column chromatography.

-

Caption: Workflow for the synthesis of an ester derivative.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Classifications : Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Specific Target Organ Toxicity, Single Exposure - Respiratory system).

-

Signal Word : Warning.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95), chemical safety goggles, and gloves when handling this compound.

This guide provides a foundational understanding of this compound, designed to empower researchers in their work. By understanding its properties, synthesis, and applications, professionals can better leverage this versatile compound in their discovery and development pipelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 312693-55-3 [chemicalbook.com]

- 5. This compound | 202982-65-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorocinnamic Acid Derivatives

Foreword: The Strategic Importance of Halogenated Cinnamic Acids in Modern Drug Discovery

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their versatile scaffold that allows for extensive chemical modification to tune biological activity.[1][2] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the phenyl ring dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated cinnamic acids, specifically 4-Chloro-2-fluorocinnamic acid, highly valuable intermediates in medicinal chemistry.[3] These compounds serve as crucial building blocks for novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[3][4][5][6][7]

This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying mechanistic principles and strategic considerations essential for successful synthesis and derivatization in a drug development context.

Chapter 1: Foundational Synthesis of the this compound Core

The cornerstone of any derivatization campaign is the efficient and reliable synthesis of the core scaffold. For this compound, the synthesis begins with the commercially available precursor, 4-chloro-2-fluorobenzaldehyde.[8] The primary challenge lies in the stereoselective formation of the α,β-unsaturated carboxylic acid, for which several robust methods have been established.

The Knoevenagel Condensation: A Classic Route to C-C Double Bonds

The Knoevenagel condensation is a highly reliable method for forming the cinnamic acid backbone.[9][10] The reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, such as malonic acid, catalyzed by a weak base.[11]

The reaction proceeds via a three-step mechanism:

-

Deprotonation: The basic catalyst (e.g., piperidine or pyridine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-chloro-2-fluorobenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration and Decarboxylation: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates upon heating to yield the final trans-cinnamic acid product. The trans isomer is thermodynamically favored due to reduced steric hindrance.

This particular variation, using malonic acid and a base like pyridine, is often referred to as the Doebner modification of the Knoevenagel condensation.[12][13]

Caption: Knoevenagel condensation workflow for cinnamic acid synthesis.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-fluorobenzaldehyde (1 equiv.), malonic acid (1.2 equiv.), and pyridine (5-10 vol).

-

Catalysis: Add piperidine (0.1 equiv.) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl).

-

Isolation: The crude product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

The Perkin Reaction: An Alternative Condensation Strategy

The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids.[14][15] It involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base catalyst.[16][17]

-

Enolate Formation: The base (e.g., sodium acetate) abstracts an α-proton from the acid anhydride (acetic anhydride) to form an enolate ion.

-

Aldol-type Addition: The enolate attacks the carbonyl carbon of 4-chloro-2-fluorobenzaldehyde.

-

Acyl Transfer & Elimination: The resulting alkoxide intermediate undergoes an intramolecular acyl transfer followed by the elimination of an acetate group and subsequent hydrolysis during workup to yield the cinnamic acid product. The reaction requires high temperatures (typically >150°C) to proceed efficiently.

Caption: Perkin reaction workflow for cinnamic acid synthesis.

-

Setup: Combine 4-chloro-2-fluorobenzaldehyde (1 equiv.), acetic anhydride (2.5 equiv.), and anhydrous potassium acetate (1 equiv.) in a round-bottom flask fitted with an air condenser.

-

Reaction: Heat the mixture in an oil bath at 180°C for 5-8 hours.

-

Hydrolysis: After cooling slightly, slowly add the reaction mixture to water. Boil the resulting solution for 15-20 minutes to hydrolyze the excess acetic anhydride and the mixed anhydride product.

-

Purification: If the product crystallizes upon cooling, collect it by filtration. If not, perform a steam distillation to remove unreacted aldehyde. The non-volatile cinnamic acid can then be isolated.

-

Final Purification: Acidify the solution with HCl to precipitate the crude acid. Recrystallize from ethanol/water to obtain the pure product.

Chapter 2: Synthesis of Functional Derivatives

With the this compound core in hand, functionalization of the carboxylic acid moiety is a primary strategy for building a library of compounds for biological screening. Ester and amide derivatives are the most common targets.

Esterification of the Carboxylic Acid

Ester derivatives are often synthesized to improve cell permeability and modify pharmacokinetic properties.

This is a straightforward method for synthesizing simple alkyl esters.[18]

-

Setup: Dissolve this compound (1 equiv.) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent (approx. 20 vol).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.2 equiv.).

-

Reaction: Heat the mixture to reflux for 3-24 hours, monitoring by TLC.[18]

-

Work-up: Cool the reaction and reduce the solvent volume under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can be further purified by column chromatography if necessary.

For more complex or acid-sensitive alcohols, a milder coupling method is required.[18]

-

Setup: Dissolve this compound (1 equiv.), the desired alcohol (1.2-2.0 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in an anhydrous solvent like dichloromethane (DCM).

-

Coupling: Cool the solution to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-72 hours.[18]

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Amide Bond Formation

Amide derivatives are fundamental in medicinal chemistry, often mimicking peptide bonds and forming key hydrogen bond interactions with protein targets.

-

Activation: Dissolve this compound (1 equiv.) and hydroxybenzotriazole (HOBt, 1.2 equiv.) in an anhydrous solvent such as dimethylformamide (DMF) or DCM. Cool to 0°C.

-

Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and stir for 30 minutes to form the active ester.

-

Amine Addition: Add the desired amine (1.1 equiv.) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA, 2-3 equiv.).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours).

-

Work-up & Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid, base, and brine. Dry, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Chapter 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the parent acid, this compound.

| Property | Value / Description | Reference |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | |

| Melting Point | 213-216 °C | |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.7 (s, 1H, -COOH), ~7.8-7.5 (m, 3H, Ar-H & vinyl H), ~6.7 (d, J ≈ 16 Hz, 1H, vinyl H). The large coupling constant (J) for the vinyl protons is characteristic of the trans configuration. | [19][20] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167 (-C=O), ~160 (d, J ≈ 250 Hz, C-F), ~142 (C=C), ~130-120 (Ar-C & C=C), ~118 (d, J ≈ 25 Hz, C-H ortho to F). | [19] |

| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~830 (C-Cl stretch). | [20] |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), with detection by UV absorbance at an appropriate wavelength (e.g., 254 nm). Purity should exceed 95% for compounds intended for biological screening.

References

- 1. jocpr.com [jocpr.com]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. bepls.com [bepls.com]

- 10. chemrj.org [chemrj.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 15. Perkin reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

- 18. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Halogenated natural products represent a diverse and compelling class of secondary metabolites with significant potential for drug discovery and development. Among these, halogenated cinnamic acids and their derivatives are emerging as compounds of significant interest due to their unique biosynthetic origins and promising biological activities. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of halogenated cinnamic acids, with a focus on their sources, biosynthesis, and the methodologies employed for their study. While the field is continually evolving, this document consolidates available data to catalyze further research and exploration into this fascinating area of natural product chemistry.

Introduction: The Significance of Halogenation in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are fundamental intermediates in the phenylpropanoid pathway, a ubiquitous metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds.[1][2] The incorporation of a halogen atom—most commonly chlorine, bromine, or iodine—into the cinnamic acid scaffold can dramatically alter the molecule's physicochemical properties and biological activity.[3] This modification, known as halogenation, is particularly prevalent in marine organisms, a phenomenon attributed to the high concentration of halides in seawater.[4] The presence of a halogen can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated cinnamic acids attractive candidates for drug development.[3] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

Natural Sources and Distribution

The exploration of natural sources for halogenated cinnamic acids is an active area of research. While a vast number of halogenated compounds have been isolated from marine environments, specific data on halogenated cinnamic acids are still emerging.[6] Marine fungi, in particular, have been identified as prolific producers of halogenated secondary metabolites.[3][4] Genera such as Penicillium and Aspergillus are known to synthesize a variety of chlorinated, brominated, and even iodinated compounds.[4][7]

While direct quantification of halogenated cinnamic acids across a wide range of organisms is not yet extensively documented, the table below summarizes known occurrences of related halogenated phenolic compounds, providing a valuable proxy for potential sources.

| Organism Type | Genus/Species | Halogenated Compound Class | Halogen(s) | Concentration Range (where available) | Reference(s) |

| Marine Fungi | Penicillium spp. | Polyketides, Phenols | Cl, Br | Not specified | [4] |

| Marine Fungi | Aspergillus spp. | Polyketides, Phenols, Alkaloids | Cl, Br | Not specified | [4] |

| Marine Infauna | Saccoglossus kowalevskii | Brominated hydroxyphenylpropanoids | Br | Not specified | [8] |

| Marine Algae | Various | Bromophenols | Br | 0.1 µg/kg to 240 µg/kg | [8] |

| Sponges | Various | Brominated tyrosine derivatives | Br | Not specified | [9] |

Table 1: Examples of Halogenated Phenolic Compounds in Marine Organisms.

Biosynthesis of Halogenated Cinnamic Acids

The biosynthesis of cinnamic acid initiates from the amino acid phenylalanine via the phenylpropanoid pathway.[10] The enzymatic halogenation of cinnamic acid or its precursors is a key step in the formation of these specialized metabolites. While the precise enzymatic mechanisms are not fully elucidated for all organisms, the involvement of halogenase enzymes is widely accepted.[11] These enzymes catalyze the incorporation of a halogen atom onto an electron-rich substrate.[11]

A proposed biosynthetic pathway involves the action of a halogenase on a cinnamic acid precursor. The general pathway provides a framework for understanding their formation.

Figure 1: A generalized biosynthetic pathway for cinnamic acid derivatives, including a proposed halogenation step. In this pathway, Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to cinnamic acid. Cinnamate 4-hydroxylase (C4H) can then hydroxylate cinnamic acid to p-coumaric acid. A hypothetical halogenase could then act on either cinnamic acid or its derivatives to produce halogenated forms.

Experimental Methodologies

The study of naturally occurring halogenated cinnamic acids requires a multi-step approach encompassing extraction, isolation, characterization, and biological evaluation.

Extraction and Isolation

The initial step involves the extraction of metabolites from the source organism. The choice of solvent and extraction technique is critical and depends on the polarity of the target compounds.

Step-by-Step Protocol for Extraction and Isolation:

-

Sample Preparation: The biological material (e.g., marine fungus, alga) is freeze-dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A sequential extraction is often performed with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

-

Fractionation: The crude extracts are then subjected to column chromatography (e.g., silica gel, Sephadex) to separate the mixture into fractions of decreasing complexity.

-

Purification: High-performance liquid chromatography (HPLC) is a powerful technique used for the final purification of the halogenated cinnamic acids from the enriched fractions.

Figure 2: A typical workflow for the extraction and isolation of halogenated cinnamic acids from natural sources.

Structural Characterization

Once isolated, the structure of the halogenated cinnamic acid must be determined. A combination of spectroscopic techniques is employed for this purpose.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. The isotopic pattern of chlorine and bromine is particularly useful for identifying halogenated molecules.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its precise structure and stereochemistry.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as carboxylic acids and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of the cinnamic acid chromophore.

Chemical Synthesis

The total synthesis of naturally occurring halogenated cinnamic acids is crucial for confirming their structure and for producing larger quantities for biological testing. Various synthetic methods can be employed, often involving the halogenation of a cinnamic acid precursor. For instance, the bromination of trans-cinnamic acid can be achieved using a bromine solution in a suitable solvent.[13][14]

Step-by-Step Protocol for the Synthesis of a Dihalogenated Cinnamic Acid Derivative:

-

Dissolution: Dissolve trans-cinnamic acid in an appropriate solvent (e.g., dichloromethane).

-

Halogenation: Slowly add a solution of the halogen (e.g., bromine) to the cinnamic acid solution at room temperature. The reaction progress can be monitored by the disappearance of the halogen's color.[13]

-

Work-up: After the reaction is complete, quench any excess halogen.

-

Isolation: The product, a dihalogenated phenylpropanoic acid, often precipitates from the reaction mixture and can be collected by filtration.[14]

-

Purification: The crude product can be purified by recrystallization to obtain the pure compound.

Figure 3: A generalized workflow for the chemical synthesis of a dihalogenated cinnamic acid derivative.

Biological Activities and Potential Applications

Halogenated cinnamic acids and their derivatives have shown a range of promising biological activities, making them attractive candidates for drug development.

-

Antimicrobial Activity: Many halogenated natural products exhibit potent antibacterial and antifungal properties.[4][5] The presence of a halogen can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

-

Anticancer Activity: Several halogenated compounds isolated from marine organisms have demonstrated significant cytotoxicity against various cancer cell lines.[3][4] Their mechanisms of action can involve inducing apoptosis, inhibiting cell proliferation, or interfering with key signaling pathways.

-

Anti-inflammatory Activity: Some halogenated metabolites have been shown to possess anti-inflammatory properties, potentially by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).[3][15]

The specific signaling pathways affected by halogenated cinnamic acids are an area of active investigation. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Figure 4: A conceptual diagram illustrating how a halogenated cinnamic acid might interact with cellular targets to modulate signaling pathways and elicit a biological response.

Future Directions and Conclusion

The study of naturally occurring halogenated cinnamic acids is a promising field with the potential to yield novel therapeutic agents. Future research should focus on:

-

Expanding the Search for Novel Compounds: Continued exploration of diverse marine and terrestrial environments is likely to uncover new halogenated cinnamic acids with unique structures and biological activities.

-

Elucidating Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for halogenation will enable the development of biocatalytic methods for the synthesis of these compounds.

-

Investigating Mechanisms of Action: Detailed studies are needed to unravel the precise molecular targets and signaling pathways through which halogenated cinnamic acids exert their biological effects.

References

- 1. Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review: Halogenated Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Bioactive Studies of Halogenated Constituents from Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The detection and identification of unknown halogenated compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. studylib.net [studylib.net]

- 15. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 4-Chloro-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their versatile applications in organic synthesis, pharmaceuticals, and agrochemicals. The introduction of chloro and fluoro substituents onto the phenyl ring significantly modifies the molecule's physicochemical properties, including its stability and reactivity. A thorough understanding of these characteristics is paramount for researchers and developers to ensure the integrity, efficacy, and safety of this compound and any derived products throughout their lifecycle.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Grounded in established chemical principles and data from related cinnamic acid derivatives, this document offers field-proven insights into potential degradation pathways, methodologies for stability assessment, and best practices for storage and handling.

Physicochemical Properties and Intrinsic Stability

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 213-216 °C | |

| CAS Number | 312693-55-3 |

The intrinsic stability of this compound is largely dictated by the robust carbon-fluorine bond and the overall electronic effects of the halogen substituents on the aromatic ring and the acrylic acid side chain. The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts enhanced metabolic and thermal stability to fluorinated compounds. However, the molecule is not devoid of reactive sites, and its stability can be compromised under specific environmental conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from studies on closely related compounds, such as 4-fluorocinnamic acid and other cinnamic acid derivatives.[2][3] The primary sites for degradation are the acrylic acid side chain and, to a lesser extent, the substituted phenyl ring.

The following diagram illustrates the probable degradation pathways for this compound, primarily through β-oxidation of the side chain, a common metabolic route for cinnamic acids.[2][4]

Figure 1: A proposed degradation pathway for this compound via β-oxidation of the acrylic acid side chain, based on known metabolic routes for similar cinnamic acid derivatives.

Other potential, though likely less favored, degradation routes could involve decarboxylation under extreme heat or microbial action, and hydroxylation of the aromatic ring, which could ultimately lead to ring cleavage. Photodegradation is also a plausible pathway, particularly for cinnamic acid derivatives in solution when exposed to UV light.[5]

Factors Influencing Stability and Recommended Storage

To maintain the integrity of this compound, it is crucial to control the environmental factors known to accelerate the degradation of related compounds.

Temperature

While the molecule exhibits a high melting point, elevated temperatures can promote degradation. Long-term storage at elevated temperatures should be avoided.

-

Recommendation: For routine laboratory use, store at room temperature (20-25°C) . For long-term storage, refrigeration at 2-8°C is advisable to minimize any potential for slow thermal degradation.

Light

Cinnamic acid and its derivatives are known to be susceptible to photodegradation, which can include isomerization of the trans double bond to the cis isomer, and other reactions.[5]

-

Recommendation: Store in amber or opaque containers to protect from light. Avoid prolonged exposure to direct sunlight or strong artificial light sources.

Humidity

Moisture can facilitate hydrolytic degradation, although as a carboxylic acid, this compound is not expected to be highly susceptible to hydrolysis under neutral conditions. However, the presence of moisture can affect the physical state of the powder and potentially accelerate other degradation pathways.

-

Recommendation: Store in a dry, well-ventilated place . Keep containers tightly sealed to prevent moisture ingress. Storage in a desiccator is recommended for long-term preservation of the solid form.

pH

For cinnamic acid derivatives in solution, pH is a critical stability parameter. While higher pH increases solubility, it can also accelerate oxidative degradation. Conversely, a lower pH generally enhances stability against oxidation but may lead to precipitation.

-

Recommendation: If preparing solutions, conduct a pH-stability profile to determine the optimal pH for your specific application. For many cinnamic acid derivatives, a slightly acidic pH range (e.g., pH 3-5) has been found to improve stability in aqueous formulations.

Incompatible Materials

As with many organic compounds, this compound should be stored away from strong oxidizing agents, which could potentially react with the acrylic side chain or the aromatic ring.

-

Recommendation: Avoid storage in proximity to strong oxidizing agents.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under specific conditions, a forced degradation study coupled with a stability-indicating analytical method is the gold standard.[6][7]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

Figure 2: A generalized workflow for conducting forced degradation studies on this compound.

Step-by-Step Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Subject aliquots of the stock solution (or solid compound for thermal stress) to the following conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C.

-

Neutral Hydrolysis: Add an equal volume of purified water and heat at 60°C.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation (Solid State): Store the solid compound in a temperature-controlled oven at 80°C.

-

Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

-

Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound and the increase in the amount of degradation products over time, without interference from other components in the sample.[8][9]

General HPLC Parameters for Cinnamic Acid Derivatives:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the absorbance maximum of this compound (likely in the 270-330 nm range) |

| Column Temperature | 25-30°C |

Method Development and Validation:

The HPLC method should be developed to achieve baseline separation between the parent peak of this compound and all peaks corresponding to degradation products formed during the forced degradation studies. The method must then be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10]

Summary of Recommendations

The following table summarizes the key recommendations for ensuring the stability and proper storage of this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Room temperature (20-25°C) for routine use; 2-8°C for long-term storage. | Minimizes thermal degradation. |

| Light Exposure | Store in amber or opaque, tightly sealed containers. | Prevents photodegradation. |

| Humidity | Store in a dry, well-ventilated area. Use a desiccator for long-term storage. | Prevents moisture-related degradation and physical changes. |

| Solutions | Prepare fresh. If storage is necessary, use a slightly acidic pH and store refrigerated and protected from light. | pH is a critical factor in the stability of cinnamic acid derivatives in solution. |

| Handling | Use appropriate personal protective equipment (gloves, eye protection, lab coat). Handle in a well-ventilated area. | As per standard laboratory safety protocols for chemical reagents. |

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a robust stability and storage plan can be formulated based on its chemical structure and data from analogous compounds. The key to maintaining its integrity lies in controlling its exposure to heat, light, and moisture. For applications requiring the use of this compound in solution, a careful evaluation of the formulation's pH is critical. By adhering to the recommendations outlined in this guide and, where necessary, performing dedicated stability studies using established methodologies, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their work.

References

- 1. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. scispace.com [scispace.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

The Strategic Utility of 4-Chloro-2-fluorocinnamic Acid in Modern Organic Synthesis

Introduction: A Uniquely Positioned Building Block

4-Chloro-2-fluorocinnamic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its utility spans across critical sectors including pharmaceutical development, agrochemical innovation, and materials science.[1][2] The strategic placement of the chloro and fluoro substituents on the phenyl ring, coupled with the reactive acrylic acid moiety, imparts a unique combination of electronic properties and synthetic handles. This allows for precise molecular tailoring, making it an excellent starting material for the synthesis of complex, high-value molecules.

The presence of the electron-withdrawing fluorine atom at the ortho position and the chlorine atom at the para position significantly influences the reactivity of the aromatic ring and the acrylic acid side chain. These substitutions can enhance biological activity and modulate pharmacokinetic properties in drug candidates, as well as improve the thermal stability and mechanical properties of advanced polymers.[1][2] This guide provides an in-depth exploration of this compound as a synthetic precursor, complete with detailed application notes and protocols for its use in key organic transformations.

Core Applications and Synthetic Protocols

The true power of this compound as a building block is demonstrated in its application in a variety of powerful and widely used organic reactions. This section will delve into the practical aspects of employing this molecule in amide coupling, Suzuki coupling, and Heck reactions, providing detailed protocols and the scientific rationale behind the experimental design.

Application I: Amide Coupling in the Synthesis of Kinase Inhibitors

The amide bond is a cornerstone of medicinal chemistry, and this compound serves as an excellent precursor for the synthesis of novel amide derivatives, particularly in the development of kinase inhibitors for cancer therapy.[3][4] The specific substitution pattern of this building block has been shown to be crucial for potent and selective inhibition of certain kinases, such as Aurora A.[5]

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[6][7] This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The choice of coupling reagent and conditions is critical to ensure high yield and minimize side reactions, such as epimerization of chiral centers.[8] In the following protocol, adapted from the synthesis of a potent Aurora kinase inhibitor, a phosphonic acid anhydride (T3P®) is used as the activating agent.[5] T3P® is known for its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification.[8]

This protocol describes the coupling of 4-chloro-2-fluorobenzoic acid with a chiral pyrrolidinyl amine hydrochloride salt, a key step in the synthesis of a pyrimidine-based Aurora kinase inhibitor. While the original synthesis utilized the benzoic acid analogue, the reactivity of the carboxylic acid moiety is directly transferable to this compound for the synthesis of related unsaturated amide structures.[5]

Table 1: Reagents and Stoichiometry for Amide Coupling

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) |

| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | 1.0 | 1.0 |

| This compound | 200.59 | 1.1 | 1.1 |

| Propanephosphonic acid anhydride (T3P®) 50% in EtOAc | 318.14 (trimer) | 1.5 | 1.5 |

| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |

| Dichloromethane (DCM) | - | - | 20 mL |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 mmol, 186 mg) and this compound (1.1 mmol, 221 mg).

-

Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.

-

Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (3.0 mmol, 0.42 mL) dropwise.

-

Activation and Coupling: Add propanephosphonic acid anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol, 0.9 mL) dropwise to the stirred solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application II: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials.[9][10] this compound, possessing a halogenated aromatic ring, is an excellent substrate for this transformation.

The Suzuki coupling typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[9][10][11] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For aryl chlorides, which are generally less reactive than bromides or iodides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.[9]

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol is based on established methods for the coupling of aryl chlorides.[9][12]

Table 2: Reagents and Stoichiometry for Suzuki-Miyaura Coupling

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) |

| This compound | 200.59 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.5 | 1.5 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |

| SPhos | 410.48 | 0.08 | 0.08 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |

| Toluene/Water (10:1) | - | - | 11 mL |

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 201 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), SPhos (0.08 mmol, 32.8 mg), and potassium phosphate (2.0 mmol, 425 mg).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent Addition: Add degassed toluene (10 mL) and water (1 mL) via syringe.

-

Heating: Place the sealed tube in a preheated oil bath at 100 °C.

-

Reaction Progression: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Application III: Heck Reaction for Alkene Functionalization

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13][14] This reaction is a powerful method for the synthesis of substituted alkenes and has found wide application in the synthesis of natural products and pharmaceuticals.

The mechanism of the Heck reaction is similar to the Suzuki coupling in that it involves an oxidative addition and reductive elimination cycle.[15] A key difference is the migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst.[15] The regioselectivity of the alkene addition and the stereoselectivity of the resulting double bond are important considerations in the Heck reaction.

The following is a representative protocol for the Heck reaction of this compound with ethyl acrylate, based on established procedures.[13][16]

Table 3: Reagents and Stoichiometry for Heck Reaction

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) |

| This compound | 200.59 | 1.0 | 1.0 |

| Ethyl acrylate | 100.12 | 1.5 | 1.5 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.49 | 0.05 | 0.05 |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.1 | 0.1 |

| Triethylamine (TEA) | 101.19 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | - | 10 mL |

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 201 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and tri(o-tolyl)phosphine (0.1 mmol, 30.4 mg).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.

-

Solvent and Reagent Addition: Add anhydrous DMF (10 mL), followed by triethylamine (2.0 mmol, 0.28 mL) and ethyl acrylate (1.5 mmol, 0.16 mL) via syringe.

-

Heating: Heat the reaction mixture to 100 °C in an oil bath.

-

Reaction Monitoring: Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into 1 M HCl (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.

Conclusion